molecular formula C8H8N2O B1432711 2-Methoxy-6-methylisonicotinonitrile CAS No. 1256825-69-0

2-Methoxy-6-methylisonicotinonitrile

Cat. No.: B1432711
CAS No.: 1256825-69-0
M. Wt: 148.16 g/mol
InChI Key: HYVSZYVNYFXCTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methoxy-6-methylisonicotinonitrile” is a chemical compound with the linear formula C8H8N2O . It’s a versatile compound used in scientific research, exhibiting high complexity due to its molecular structure and diverse applications, ranging from pharmaceutical synthesis to organic chemistry investigations.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a carbon backbone with attached hydrogen, nitrogen, and oxygen atoms . The compound’s molecular weight is 148.162 Da .

Scientific Research Applications

Luminescent Materials

A study focused on the synthesis and photophysical properties of a derivative, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, revealing its potential as a blue light-emitting material. This compound was synthesized via a simple route and demonstrated good absorption and fluorescence properties, along with a positive solvatochromic effect, indicating its suitability for applications in luminescent materials (Ahipa, Kamath, Kumar, & Adhikari, 2014).

Antimicrobial Applications

Another study synthesized derivatives of 2-Methoxy-6-methylisonicotinonitrile to evaluate their antimicrobial activity against various bacteria and fungi. The synthesized compounds showed promising results, suggesting their potential use in developing new antimicrobial agents (Guna, Bhadani, Purohit, & Purohit, 2015).

Dye-Sensitized Solar Cells (DSSCs)

A derivative, specifically a new 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile, was synthesized for application in dye-sensitized solar cells (DSSCs). The study indicated that its use as a co-sensitizer dye significantly improved the efficiency of DSSCs, demonstrating the compound's role in enhancing spectral coverage and photovoltaic performance (Hemavathi et al., 2019).

Chemical Synthesis and Modification

The compound and its derivatives were utilized in chemical syntheses, such as in the Lewis acid-promoted direct substitution reactions to prepare nicotinamide and nicotinic acid derivatives. These reactions demonstrate the compound's utility in facilitating complex organic transformations (Abdel-Aziz, 2007).

Corrosion Inhibition

Derivatives of this compound were investigated for their potential as corrosion inhibitors for steel in acidic environments. The study showed significant inhibition efficiency, suggesting applications in industrial corrosion protection (Ansari, Quraishi, & Singh, 2015).

Properties

IUPAC Name

2-methoxy-6-methylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-3-7(5-9)4-8(10-6)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVSZYVNYFXCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-6-methylisonicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-Methoxy-6-methylisonicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-Methoxy-6-methylisonicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-Methoxy-6-methylisonicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-Methoxy-6-methylisonicotinonitrile
Reactant of Route 6
Reactant of Route 6
2-Methoxy-6-methylisonicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.